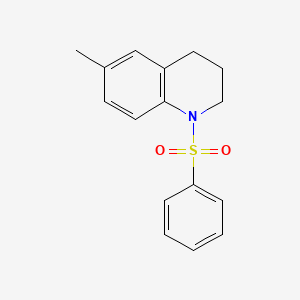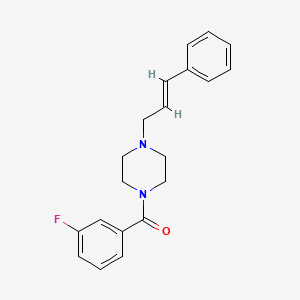
6-methyl-1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methyl-1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline is a chemical compound that belongs to the class of tetrahydroquinolines. It has been studied for its potential therapeutic applications in various diseases.
作用機序
The mechanism of action of 6-methyl-1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline is not fully understood. However, it has been proposed that it exerts its therapeutic effects by modulating various signaling pathways in cells. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. It also activates the Nrf2/ARE pathway, which is involved in reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. It also reduces the levels of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, it has been shown to improve cognitive function and reduce motor deficits in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using 6-methyl-1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline in lab experiments is its low toxicity. It has been shown to be well-tolerated in animal studies and does not cause any significant adverse effects. Another advantage is its ease of synthesis, which makes it readily available for research purposes. However, one of the limitations is the lack of information on its pharmacokinetics and pharmacodynamics, which makes it difficult to determine the optimal dose and administration route.
将来の方向性
There are several future directions for research on 6-methyl-1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline. One direction is to further investigate its mechanism of action and signaling pathways involved in its therapeutic effects. Another direction is to study its pharmacokinetics and pharmacodynamics to determine the optimal dose and administration route. Additionally, it would be interesting to explore its potential applications in other diseases such as diabetes and cardiovascular disease. Finally, it would be useful to develop more potent analogs of this compound with improved therapeutic properties.
合成法
The synthesis of 6-methyl-1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline involves the reaction of 6-methyl-1,2,3,4-tetrahydroquinoline with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature, and the product is obtained in good yield.
科学的研究の応用
6-methyl-1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It also has neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
1-(benzenesulfonyl)-6-methyl-3,4-dihydro-2H-quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c1-13-9-10-16-14(12-13)6-5-11-17(16)20(18,19)15-7-3-2-4-8-15/h2-4,7-10,12H,5-6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYFIJXYXHOKCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-[(2-butyl-1H-imidazol-4-yl)methyl]-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5352951.png)
![N,N-dimethyl-1-(4-{1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-2-piperidinyl}phenyl)methanamine](/img/structure/B5352963.png)
![3-benzyl-3-[2-(1,4-diazepan-1-yl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one hydrochloride](/img/structure/B5352966.png)
![methyl 4-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-2-thiophenecarboxylate](/img/structure/B5352980.png)
![4-{[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-2-(trifluoromethyl)morpholine](/img/structure/B5352990.png)
![N-[(1R*,2R*,4S*)-bicyclo[2.2.1]hept-2-yl]-5-ethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5353001.png)
![6-[2-(3-pyrrolidinyl)benzoyl]-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride](/img/structure/B5353015.png)
![3-{[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5353020.png)
![N-[1-(8-hydroxy-5-nitro-7-quinolinyl)-3-phenyl-2-propen-1-yl]-2-methylpropanamide](/img/structure/B5353028.png)

![N-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-2,6-dihydroxybenzamide](/img/structure/B5353032.png)
![N-(2-(3,4-dimethoxyphenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5353040.png)
![5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5353047.png)
